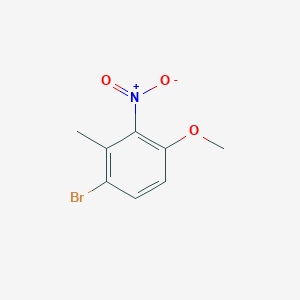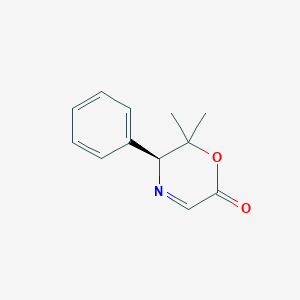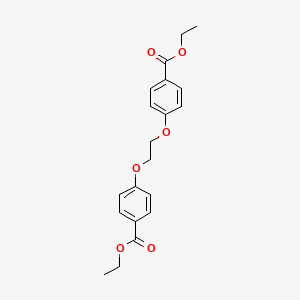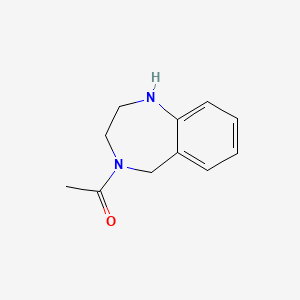
4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Derivate von 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin wurden auf ihre Antitumoraktivität untersucht. Forschungen zeigen, dass die Einführung einer Alkyl- oder Aralkyl- und einer Sulfonylgruppe in die Grundstruktur die antiproliferative Aktivität gegen verschiedene Krebszelllinien, einschließlich Hela, A549, HepG2 und MCF-7, verbessern kann . Diese Verbindungen hemmen das Zellwachstum in dosisabhängiger Weise, was auf ein Potenzial für die Entwicklung von Antitumormitteln hindeutet.
Molekular Docking und Dynamik
Im Bereich des molekularen Docking und der Dynamik wurden diese Verbindungen verwendet, um ihre Bindungsorientierungen innerhalb der aktiven Zentren von Zielproteinen zu verstehen. Molekulardynamiksimulationen helfen, die Bindungsstabilität zwischen den synthetisierten Verbindungen und ihren Rezeptoren zu bewerten, was für die Medikamentenentwicklung entscheidend ist .
Antitumorpharmakologie
Chirale Moleküle mit einem 4,5-Dihydro-1H-[1,2,4]-Triazolin-Kern, der strukturell mit this compound verwandt sein kann, wurden synthetisiert und zeigten Antitumoraktivität. Diese Verbindungen, insbesondere wenn sie einen β-ᴅ-Glucopyranosid-Anhang tragen, haben eine hohe Wirksamkeit gegen Leukämie und andere Krebszelllinien gezeigt .
Antibakterielle Eigenschaften
Einige Derivate haben antibakterielle Eigenschaften gezeigt und antibakterielle Wirkungen gegen Referenz-Gram-positiven Bakterien gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Mittel hin.
Selektivität gegenüber Krebszelllinien
Die Selektivität dieser Verbindungen gegenüber Krebszelllinien ist ein weiterer interessanter Bereich. Studien haben gezeigt, dass die meisten synthetisierten Derivate eine angemessene Selektivität aufweisen, was wichtig ist, um Nebenwirkungen zu reduzieren und die Wirksamkeit von Krebsbehandlungen zu erhöhen .
Design und Synthese neuer Derivate
Das Design und die Synthese neuer Derivate von this compound sind im Gange. Forscher untersuchen verschiedene Substitutionen an der Grundstruktur, um die biologischen Aktivitäten zu verbessern und neue pharmakologische Profile zu entwickeln .
Eigenschaften
IUPAC Name |
1-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-7-6-12-11-5-3-2-4-10(11)8-13/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBURCRAYKPWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465743 | |
| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57756-36-2 | |
| Record name | 1-(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57756-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common applications of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a chemical intermediate?
A1: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine serves as a crucial building block in synthesizing various pharmacologically active compounds. Some key applications include:
- 5-HT2c receptor agonists: These agonists have shown potential in treating obesity. []
- Dopamine D3 receptor ligands: These ligands play a role in modulating dopaminergic neurotransmission. []
- Inhibitors of phenylethanolamine N-methyltransferase: This enzyme is involved in the biosynthesis of epinephrine, and its inhibitors have implications for cardiovascular diseases. []
- Inhibitors of Farnesyl transferase: This enzyme is involved in post-translational modification of proteins, and its inhibitors have potential in cancer therapy. []
Q2: Can you describe the structural characteristics of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine?
A2: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, as its name suggests, is a benzodiazepine derivative. Key structural features include:
- Seven-membered ring: This ring adopts a chair conformation, with the C=O group oriented away from the benzene ring. []
- Hydrogen bond interactions: The molecule exhibits both N—H⋯O and O—H⋯O hydrogen bonds in its crystal structure. []
Q3: How is 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically synthesized?
A3: A practical synthesis route for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves a multi-step process:
- Formation of benzodiazepinedione: This is achieved by reacting isatoic anhydride with glycine or glycine ethyl ester hydrochloride at high temperatures. []
- Reduction: The benzodiazepinedione is then reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yielding 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. []
- Acylation: Finally, the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes monoacylation with acetic anhydride in the presence of triethylamine to produce the final compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




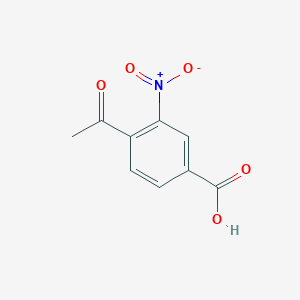
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
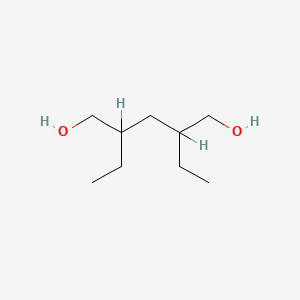


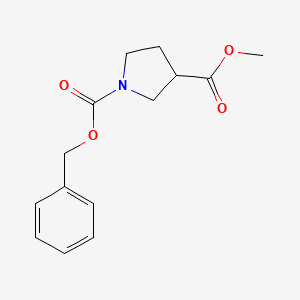
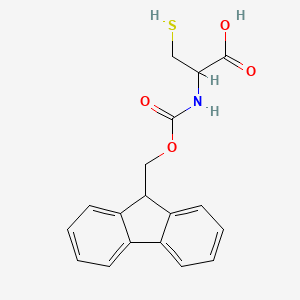
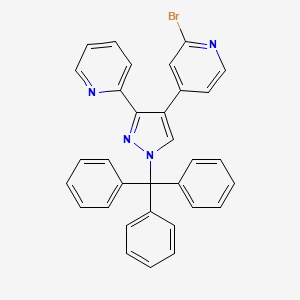
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)
